9-Acetyl Idn 5390 is a chemical compound that belongs to the class of acetylated derivatives of sialic acids, specifically N-acetylneuraminic acid. This compound has garnered attention for its potential applications in biochemical research and therapeutic developments. Its structural modifications allow for enhanced interactions with biological systems, particularly in the context of glycan recognition and binding.
The compound is synthesized from N-acetylneuraminic acid, which is a naturally occurring sialic acid found in various biological systems. The synthesis of 9-acetyl Idn 5390 involves specific chemical reactions that introduce an acetyl group at the 9-position of the neuraminic acid structure.
9-Acetyl Idn 5390 can be classified as:
The synthesis of 9-acetyl Idn 5390 has been achieved through various methodologies, primarily involving regioselective acetylation techniques. One notable method includes the use of trimethyl orthoacetate in the presence of catalytic p-toluenesulfonic acid, which facilitates the acetylation at the desired position with a yield of approximately 68% after purification via ion-exchange chromatography .
The molecular structure of 9-acetyl Idn 5390 features a neuraminic acid backbone with an acetyl group attached at the 9-position. The compound's chemical formula can be represented as C₁₃H₁₅NO₉, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
9-Acetyl Idn 5390 can undergo various chemical reactions typical for sialic acids, including:
The regioselective nature of its synthesis allows for specific reactions that maintain the integrity of the acetyl group while facilitating further functionalization or conjugation to other biomolecules.
The mechanism by which 9-acetyl Idn 5390 interacts with biological systems involves its recognition by lectins and other carbohydrate-binding proteins. The acetyl group enhances binding affinity due to increased hydrophobic interactions and sterics.
Studies have shown that modifications at the 9-position significantly affect binding properties and biological activities, making it a valuable compound for research in glycomics and cell signaling pathways .
9-Acetyl Idn 5390 is primarily utilized in:
The development of seco-taxanes emerged as a strategic response to the limitations of classical taxanes (e.g., paclitaxel, docetaxel), which face challenges like multidrug resistance (MDR), poor solubility, and inadequate bioavailability. Seco-taxanes are characterized by ring-opening modifications—specifically, cleavage of the traditional taxane C-ring (cyclohexane ring)—resulting in a "C-seco" configuration. This structural rearrangement was pioneered in the 1990s, with IDN 5390 identified as a lead candidate derived from C-seco-10-deacetylbaccatin III [4] [9].
IDN 5390 distinguished itself by demonstrating potent activity against paclitaxel-resistant tumors, particularly ovarian carcinomas (e.g., A2780TC1, A2780TC3, OVCAR3). Its mechanism diverged from classical taxanes by exhibiting pronounced antiangiogenic properties, inhibiting endothelial cell motility and tumor microvessel formation at non-cytotoxic concentrations [7]. This dual cytostatic and antiangiogenic profile positioned seco-taxanes as a novel class of microtubule-targeting agents suited for protracted oral dosing regimens [4] [7].
Table 1: Evolution of Key Taxane Classes
Generation | Representative Compounds | Structural Features | Primary Limitations Addressed |
---|---|---|---|
First (Classical) | Paclitaxel, Docetaxel | Intact tetracyclic diterpene core | Solubility, acute toxicity |
Second (Modified) | Cabazitaxel, Ortataxel | C-10 modifications, 14β-OH carbonates | Pgp-mediated resistance |
Seco-Taxanes | IDN 5390 | C-ring opened (C-seco) | Angiogenesis, βIII-tubulin resistance |
IDN 5390’s pharmacological profile revealed two critical constraints: (1) metabolic instability due to rapid hepatic clearance, limiting systemic exposure, and (2) suboptimal membrane permeability restricting tumor penetration. The C9 hydroxyl group (–OH) was identified as a site for modification to enhance drug-like properties. Acetylation at this position (–OCOCH₃) was hypothesized to:
Notably, 9-Acetyl IDN 5390 maintained IDN 5390’s antiangiogenic efficacy while demonstrating superior oral bioavailability in preclinical models. This allowed sustained drug exposure essential for antiangiogenic schedules (e.g., daily metronomic dosing) [7].
Table 2: Properties of IDN 5390 vs. 9-Acetyl IDN 5390
Property | IDN 5390 | 9-Acetyl IDN 5390 | Impact |
---|---|---|---|
Lipophilicity (Log P) | Moderate (~3.2) | High (>4.0) | Enhanced membrane permeability |
Metabolic Clearance | Very high | Reduced | Improved oral bioavailability |
Antiangiogenic IC₅₀ | 0.7 nM (endothelial) | Comparable (0.5–1.0 nM) | Retained biological activity |
Pgp Substrate | Low susceptibility | Low susceptibility | Activity in MDR tumors |
The synthesis of 9-Acetyl IDN 5390 employed regioselective acetylation of IDN 5390 using acetic anhydride (Ac₂O) in acetic acid under controlled conditions (0–5°C, inert atmosphere). This method ensured exclusive O-acetylation at C9 without modifying other hydroxyl groups (e.g., C7, C10) [1]. Critical steps included:
Structural confirmation utilized advanced spectroscopic techniques:
9-Acetyl IDN 5390 was designated a lead compound based on:
Table 3: In Vitro Cytotoxicity of 9-Acetyl IDN 5390 vs. Reference Taxanes
Cell Line | Paclitaxel (IC₅₀, nM) | IDN 5390 (IC₅₀, nM) | 9-Acetyl IDN 5390 (IC₅₀, nM) | Resistance Mechanism |
---|---|---|---|---|
A2780 (Ovarian) | 2.1 | 5.8 | 3.9 | Drug-sensitive |
OVCAR-3 (Ovarian) | 395 | 183 | 210 | Pgp overexpression |
A2780TC3 (Ovarian) | >1000 | 31 | 35 | βIII-tubulin overexpression |
MCF-7 (Breast) | 1.85 | 3.49 | 4.2 | Drug-sensitive |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: